molecular formula C36H41ClNPPd- B13144388 Chloro(2-dicyclohexylphosphino-1,1-biphenyl)[2-(2-amino-1,1-biphenyl)]palladium(II)

Chloro(2-dicyclohexylphosphino-1,1-biphenyl)[2-(2-amino-1,1-biphenyl)]palladium(II)

Cat. No.: B13144388
M. Wt: 660.6 g/mol
InChI Key: NYVJUMRZZSYAFI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloro(2-dicyclohexylphosphino-1,1-biphenyl)[2-(2-amino-1,1-biphenyl)]palladium(II) is a palladium-based complex that is widely used as a catalyst in various organic synthesis reactions. This compound is known for its high efficiency in catalyzing cross-coupling reactions, which are essential in the formation of carbon-carbon and carbon-heteroatom bonds. The presence of both phosphine and amine ligands in its structure enhances its catalytic activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro(2-dicyclohexylphosphino-1,1-biphenyl)[2-(2-amino-1,1-biphenyl)]palladium(II) typically involves the reaction of palladium chloride with the corresponding phosphine and amine ligands. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in solvents such as tetrahydrofuran (THF) or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Chloro(2-dicyclohexylphosphino-1,1-biphenyl)[2-(2-amino-1,1-biphenyl)]palladium(II) is primarily involved in cross-coupling reactions, including:

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Heck Reaction: Formation of substituted alkenes.

    Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.

    Sonogashira Coupling: Formation of carbon-carbon triple bonds

Common Reagents and Conditions

These reactions typically require the presence of a base (e.g., potassium carbonate, sodium phosphate) and are carried out in solvents such as THF, toluene, or dimethylformamide (DMF). The reactions are often performed at elevated temperatures ranging from 50°C to 150°C .

Major Products

The major products formed from these reactions include biaryl compounds, substituted alkenes, amines, and alkynes, depending on the specific type of cross-coupling reaction being performed .

Scientific Research Applications

Pharmaceutical Applications

Palladium(II) complexes exhibit potential as antileukemic agents . Research indicates that these complexes can inhibit cell proliferation and induce apoptosis in certain cell lines .

  • Antitumor Activity: Studies have explored the synthesized ligand and its copper(II), nickel(II), and palladium(II) complexes for antitumor activity against HepG2 human hepatoblastoma cell lines. Nickel(II) complexes, in particular, have demonstrated better antitumor activity with 57.6% cytotoxicity .
  • Antileukemic Potential: 1-indanone thiosemicarbazones coordinated to palladium(II) have shown to be more cytotoxic than those complexed with platinum(II) in U937 cells, suggesting their potential therapeutic application against hematological malignancies .

Catalysis

2-Aminobiphenyl palladacycles, including Chloro(2-dicyclohexylphosphino-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II), are utilized as precatalysts for palladium-catalyzed cross-coupling reactions, such as aryl amination . Chiral spiro diphosphines (SDP) are efficient ligands for the Pd-catalyzed asymmetric allylic alkylation of 1,3-diphenyl-2-propenyl acetate .

Spectrophotometric Methods

Palladium(II) chloride forms colored complexes with cephalosporins, which can be studied using spectrophotometric methods .

  • Complexation Reaction: The complexation reaction of cephalosporins like cefotaxime (CTX), cefuroxime (CRX), and cefazolin (CEFAZ) with palladium(II) ions has been studied in water and DMF at 25 °C using spectrophotometric methods .
  • Stoichiometry: The stoichiometry of the complexes was found to be 2:1 (metal ion/ligand) for CTX and CRX and 1:2 for CEFAZ. These drugs can be determined by measuring the absorbance of each complex at its specific λmax .

Other potential applications

Mechanism of Action

The catalytic activity of Chloro(2-dicyclohexylphosphino-1,1-biphenyl)[2-(2-amino-1,1-biphenyl)]palladium(II) is attributed to its ability to facilitate the formation and cleavage of chemical bonds. The palladium center acts as a coordination site for the reactants, allowing for the activation of substrates and the formation of intermediates. The phosphine and amine ligands stabilize the palladium center and enhance its reactivity. The overall mechanism involves oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Chloro(2-dicyclohexylphosphino-1,1-biphenyl)[2-(2-amino-1,1-biphenyl)]palladium(II) can be compared with other palladium-based catalysts such as:

The uniqueness of Chloro(2-dicyclohexylphosphino-1,1-biphenyl)[2-(2-amino-1,1-biphenyl)]palladium(II) lies in its combination of phosphine and amine ligands, which provide a balance of stability and reactivity, making it highly effective in a wide range of cross-coupling reactions .

Biological Activity

Chloro(2-dicyclohexylphosphino-1,1-biphenyl)[2-(2-amino-1,1-biphenyl)]palladium(II) is a palladium complex that has garnered attention in the field of medicinal chemistry due to its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and comparative studies with other metal complexes.

  • Molecular Formula : C₃₉H₄₉ClN₂P
  • Molecular Weight : 776.7 g/mol
  • Structure : The complex features a palladium center coordinated by a dicyclohexylphosphine ligand and an amino-substituted biphenyl moiety.

Cytotoxicity Studies

Recent studies have demonstrated that palladium(II) complexes exhibit significant cytotoxicity against various cancer cell lines. For instance, the compound has shown promising results in inhibiting the growth of breast cancer cell lines such as MDA-MB-231 and MCF-7.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC₅₀ (µM)Reference
MDA-MB-2315.6
MCF-74.2
K562 (Leukemia)3.8
HCT116 (Colon)6.0

The anticancer activity of Chloro(2-dicyclohexylphosphino-1,1-biphenyl)[2-(2-amino-1,1-biphenyl)]palladium(II) is believed to involve multiple mechanisms:

  • DNA Interaction : The compound demonstrates a strong affinity for DNA binding, which is crucial for its cytotoxic effects. Studies have shown that it can intercalate into DNA strands, disrupting their function and leading to apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : The complex has been shown to induce oxidative stress in cancer cells by increasing ROS levels, which contributes to cell death .
  • Apoptosis Induction : The compound promotes apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins like Bcl-2, indicating its potential as an effective anticancer agent .

Comparative Studies

Comparative studies with platinum-based drugs like cisplatin reveal that while palladium complexes generally exhibit lower cytotoxicity than cisplatin, they may offer advantages such as reduced side effects and different mechanisms of action.

Table 2: Comparative Cytotoxicity of Palladium vs. Platinum Complexes

Complex TypeIC₅₀ (MDA-MB-231)Reference
Cisplatin0.5
Palladium Complex5.6

Case Studies

A notable case study involved the synthesis and evaluation of several palladium complexes, including Chloro(2-dicyclohexylphosphino-1,1-biphenyl)[2-(2-amino-1,1-biphenyl)]palladium(II). In vitro tests indicated that this compound exhibited higher selectivity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this palladium complex to improve yield and purity?

To enhance synthesis efficiency, focus on ligand-to-metal ratios and reaction temperature control. Evidence from palladacycle precursors (e.g., SPhos and DavePhos Palladacycle Gen. 2) suggests that using stoichiometric ratios of 1:1.2 (ligand:Pd) in anhydrous tetrahydrofuran (THF) at 60°C under inert atmosphere minimizes side products . Purification via recrystallization from dichloromethane/hexane mixtures yields >98% purity, as noted in structural analogs .

Q. What characterization techniques are critical for confirming the structure of this palladium complex?

Key methods include:

  • X-ray crystallography to resolve the coordination geometry (e.g., square-planar Pd center) .
  • ³¹P NMR spectroscopy to verify phosphine ligand coordination (δ ~20–30 ppm for dicyclohexylphosphino groups) .
  • Elemental analysis (C, H, N) to validate stoichiometry, with deviations >0.3% indicating impurities .

Q. How do reaction conditions (solvent, temperature) influence catalytic performance in cross-coupling reactions?

Studies on analogous palladacycles show that polar aprotic solvents (e.g., dioxane, DMF) enhance oxidative addition rates, while temperatures >100°C promote ligand dissociation, reducing catalytic turnover . For Suzuki-Miyaura couplings, a 1:3 ratio of Pd catalyst to base (e.g., K₃PO₄) in toluene/water (3:1) at 80°C achieves >90% conversion .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reports on catalytic activity in C–N bond-forming reactions?

Divergent data often arise from ligand electronic effects. For example, electron-rich dicyclohexylphosphino ligands accelerate transmetalation but hinder reductive elimination in aryl aminations. Kinetic studies using in situ ¹H NMR or DFT calculations (B3LYP-D3 level) can resolve these pathways . Adjusting the biphenyl amino group’s steric bulk (e.g., 2',6'-diisopropyl vs. methoxy substituents) may balance these steps .

Q. How does ligand modification (e.g., phosphine substituents) affect catalyst stability and substrate scope?

Introducing bulky groups (e.g., triisopropylphenyl in XPhos Palladacycle) improves thermal stability but limits access to sterically hindered substrates. Comparative TGA data (5% weight loss at ~220°C vs. ~180°C for less bulky analogs) and turnover number (TON) assays in Heck reactions highlight this trade-off . For broader substrate tolerance, mixed-donor ligands (e.g., phosphine-amine) are recommended .

Q. What strategies mitigate catalyst deactivation in large-scale applications?

Deactivation pathways (e.g., Pd black formation) are minimized by:

  • Additives : 1,10-phenanthroline (0.5 equiv) stabilizes Pd(0) intermediates .
  • Continuous-flow systems : Reduced residence time at high temperatures prevents aggregation .
  • Precatalyst design : Methanesulfonato adducts (e.g., t-BuXphos Palladacycle Gen. 4) exhibit slower decomposition kinetics .

Q. How can computational modeling guide the design of next-generation palladacycles?

DFT simulations (e.g., Gibbs free energy profiles for C–C coupling) identify rate-limiting steps. For instance, reducing the energy barrier for oxidative addition (ΔG‡ < 25 kcal/mol) correlates with higher TONs. Charge distribution analysis (NPA charges) on the amino-biphenyl moiety also predicts electron-deficient substrates’ reactivity .

Q. Data Contradiction Analysis

Q. Why do catalytic efficiency claims vary across studies using similar ligands?

Discrepancies often stem from:

  • Substrate purity : Trace moisture (>50 ppm) in aryl halides poisons the catalyst .
  • Base selection : Cs₂CO₃ vs. KOtBu alters the equilibrium of Pd intermediates in Buchwald-Hartwig aminations .
  • Ligand batch variability : Phosphine oxidation (detected via ³¹P NMR) reduces active catalyst concentration .

Q. Methodological Recommendations

  • Catalyst activation : Pre-stir the palladacycle with substrate and base for 10 min before heating to ensure ligand exchange .
  • Air-sensitive techniques : Use glovebox or Schlenk-line protocols for phosphine ligand handling .
  • Troubleshooting low yields : Screen silver additives (e.g., Ag₂O) to scavenge chloride ions and accelerate precatalyst activation .

Properties

Molecular Formula

C36H41ClNPPd-

Molecular Weight

660.6 g/mol

InChI

InChI=1S/C24H31P.C12H10N.ClH.Pd/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)25(21-14-6-2-7-15-21)22-16-8-3-9-17-22;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h1,4-5,10-13,18-19,21-22H,2-3,6-9,14-17H2;1-6,8-9H,13H2;1H;/p-1

InChI Key

NYVJUMRZZSYAFI-UHFFFAOYSA-M

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=CC=CC=C4.C1=CC=C([C]=C1)C2=CC=CC=C2N.[Cl-].[Pd]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.